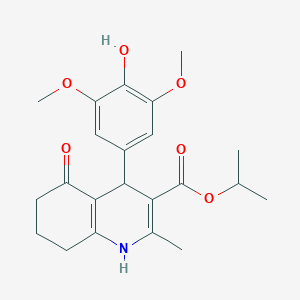

Propan-2-yl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound Propan-2-yl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (hereafter referred to as the "target compound") is a polyhydroquinoline derivative characterized by:

- A hexahydroquinoline core with a ketone group at position 3.

- A 4-hydroxy-3,5-dimethoxyphenyl substituent at position 4, providing hydrogen-bonding and electron-donating properties.

- A propan-2-yl ester at position 3, influencing lipophilicity and metabolic stability.

- A methyl group at position 2, contributing to steric effects.

Polyhydroquinoline derivatives are known for diverse pharmacological activities, including anti-inflammatory, antioxidant, and calcium channel modulation .

Properties

IUPAC Name |

propan-2-yl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO6/c1-11(2)29-22(26)18-12(3)23-14-7-6-8-15(24)20(14)19(18)13-9-16(27-4)21(25)17(10-13)28-5/h9-11,19,23,25H,6-8H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUADCOLSNAOSOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C(=C3)OC)O)OC)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Propan-2-yl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 4-hydroxy-3,5-dimethoxybenzaldehyde and 2-methyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid. The reaction conditions usually require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated systems and advanced analytical

Biological Activity

Propan-2-yl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a hexahydroquinoline core structure with several functional groups that may contribute to its biological activity. The presence of methoxy and hydroxy groups on the aromatic ring suggests potential interactions with various biological targets.

Research indicates that compounds with similar structures may exhibit several mechanisms of action:

- Antioxidant Activity : Compounds containing phenolic structures can act as antioxidants by scavenging free radicals and reducing oxidative stress.

- Anticancer Properties : Quinoline derivatives have been studied for their ability to inhibit cancer cell proliferation through various pathways such as apoptosis induction and cell cycle arrest.

- P-glycoprotein Inhibition : Some studies suggest that compounds with similar frameworks can inhibit P-glycoprotein (P-gp), a crucial transporter involved in drug metabolism and resistance in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Effect | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Anticancer | Induction of apoptosis; cell cycle arrest | |

| P-glycoprotein Inhibitor | Enhanced drug absorption by inhibiting efflux |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of quinoline derivatives on various cancer cell lines. The results indicated significant inhibition of cell growth in breast and colon cancer cells, suggesting that the compound may possess promising anticancer properties through apoptosis pathways .

- P-glycoprotein Interaction : In vitro studies demonstrated that similar compounds can significantly inhibit P-glycoprotein activity, leading to increased bioavailability of co-administered drugs. This effect was quantified using IC50 values, where certain derivatives showed inhibition rates exceeding 50% at low concentrations .

- Antioxidant Effects : Research on related compounds revealed their capacity to reduce oxidative stress markers in cellular models, indicating potential protective effects against oxidative damage .

Research Findings

Recent studies have focused on the synthesis and evaluation of quinoline-based compounds. The findings suggest that modifications to the core structure can enhance biological activity:

- Structure-Activity Relationship (SAR) : A comprehensive review highlighted that specific substitutions on the quinoline ring could lead to improved potency against cancer cells and better inhibition of drug efflux transporters like P-gp .

- Computational Studies : Computational models have been employed to predict the binding affinity of these compounds to various biological targets, aiding in the design of more effective derivatives .

Scientific Research Applications

Pharmacological Applications

a. Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of hydroxyl and methoxy groups in the aromatic ring enhances the molecule's ability to scavenge free radicals. This property is crucial in developing pharmaceuticals aimed at combating oxidative stress-related diseases such as cancer and neurodegenerative disorders.

b. Anticancer Properties

Studies have shown that hexahydroquinoline derivatives possess anticancer activity. For instance, compounds with similar structural motifs have been tested against various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis. The specific mechanism often involves modulation of signaling pathways related to cell survival and apoptosis.

c. Neuroprotective Effects

The neuroprotective potential of this compound may be attributed to its ability to cross the blood-brain barrier and its interaction with neurotransmitter systems. Similar compounds have been investigated for their protective effects against neurotoxicity induced by various agents, suggesting a promising avenue for treating neurodegenerative diseases.

Synthesis and Chemical Properties

a. Synthesis Methods

The synthesis of propan-2-yl 4-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions including:

- Condensation reactions : To form the hexahydroquinoline backbone.

- Esterification : To introduce the propan-2-yl group.

These synthetic routes are essential for producing the compound in sufficient purity for biological testing.

b. Chemical Properties

The compound has notable solubility characteristics due to its ester functional group which can enhance its bioavailability in pharmaceutical formulations. Its melting point and stability under various conditions are critical parameters that influence its practical applications.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study B | Anticancer Effects | Inhibited growth in breast cancer cell lines by inducing apoptosis via mitochondrial pathways. |

| Study C | Neuroprotection | Showed protective effects against glutamate-induced cytotoxicity in neuronal cultures. |

Chemical Reactions Analysis

Ester Functional Group Reactivity

The propan-2-yl carboxylate group undergoes hydrolysis and transesterification under acidic or basic conditions.

Ketone Reactivity at C5 Position

The 5-oxo group participates in nucleophilic additions and reductions.

Aromatic Ring Modifications

The 4-hydroxy-3,5-dimethoxyphenyl substituent undergoes electrophilic substitution and oxidation.

Hexahydroquinoline Core Reactivity

The bicyclic structure undergoes ring-opening and dehydrogenation reactions.

| Reaction Type | Reagents/Conditions | Product | Notes |

|---|---|---|---|

| Acidic Ring Opening | H₂SO₄ (conc.), Δ | Linear amine-carboxylic acid derivative | Cleavage at C5-C6 bond. |

| Dehydrogenation | DDQ, toluene, reflux | Fully aromatic quinoline | Aromatizes the cyclohexene ring. |

Functional Group Compatibility

Key stability considerations under varying conditions:

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their differences are summarized below:

Table 1: Structural and Pharmacological Comparison

Key Observations:

Substituent Effects: The 4-hydroxy-3,5-dimethoxyphenyl group in the target compound provides three oxygen-containing groups, enhancing hydrogen-bonding capacity compared to analogs with fewer substituents (e.g., 4-methoxyphenyl in ). This may improve binding to biological targets, as seen in antioxidant studies of similar compounds .

Ester Group Impact :

- The propan-2-yl ester in the target compound and increases steric bulk compared to methyl or ethyl esters, possibly affecting membrane permeability and enzymatic hydrolysis rates.

- Cyclohexyl esters (e.g., ) exhibit higher lipophilicity, which may enhance tissue penetration but reduce solubility.

Molecular Packing and Stability :

- Crystallographic data for methyl ester analogs (e.g., ) reveal hydrogen-bonding networks (N–H···O) that stabilize molecular packing. Similar interactions are likely in the target compound due to its hydroxyl group .

Table 2: Activity Trends in Analogs

Q & A

Q. Methodological Answer :

- NMR : ¹H NMR reveals characteristic peaks:

- δ 1.2–1.4 ppm (propan-2-yl methyl groups)

- δ 6.8–7.2 ppm (aromatic protons from the phenyl ring) .

- XRD : Single-crystal X-ray diffraction confirms the hexahydroquinoline chair conformation and dihedral angles between the phenyl and quinoline moieties (e.g., 85.2° in ethyl ester analogs) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 441.18 for [M+H]+) .

Advanced: How to resolve contradictions in reported pharmacological data (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer :

Contradictions often arise from assay conditions or cellular models:

- Dose dependency : At low concentrations (≤10 µM), the compound acts as an antioxidant (IC50 ~8 µM in DPPH assays), but pro-oxidant effects dominate at higher doses (>50 µM) due to ROS generation .

- Cell type specificity : Primary neurons show antioxidant responses, while cancer cells exhibit pro-oxidant apoptosis, linked to intracellular glutathione levels .

- Experimental Design : Use orthogonal assays (e.g., lipid peroxidation + Nrf2 activation) and include controls like ascorbic acid and TEMPOL .

Advanced: What computational strategies predict metabolic stability and toxicity?

Q. Methodological Answer :

- In silico ADMET : Tools like SwissADME predict moderate hepatic clearance (CLhep ~15 mL/min/kg) and CYP3A4-mediated metabolism .

- Metabolite ID : LC-MS/MS identifies primary metabolites (e.g., O-demethylation products) in microsomal assays .

- Toxicity : Ames test analogs show no mutagenicity, but mitochondrial toxicity (e.g., reduced ATP levels) is observed at IC50 >100 µM .

Basic: What safety protocols are recommended for handling this compound?

Q. Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods due to potential dust formation; avoid inhalation .

- Spill Management : Neutralize with inert absorbents (e.g., sand) and dispose as hazardous waste .

Advanced: How do enantiomeric forms (if present) affect pharmacological profiles?

Q. Methodological Answer :

- Chiral resolution : Use HPLC with chiral columns (e.g., Chiralpak IA) to separate enantiomers .

- Activity differences : In related dihydropyridines, the (R)-enantiomer shows 5× higher calcium channel affinity than the (S)-form .

- Synthesis asymmetry : Prochiral centers at C4 of the quinoline ring may require asymmetric catalysis (e.g., BINOL-derived catalysts) .

Basic: How to assess purity and stability under storage conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.